molecular formula C22H11Cl2F6N3O4S B2720979 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-sulfonate CAS No. 338406-93-2

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-sulfonate

Cat. No.: B2720979
CAS No.: 338406-93-2
M. Wt: 598.3
InChI Key: VACXIXWHHVFZRY-UHFFFAOYSA-N
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Description

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-sulfonate is a complex organic compound characterized by its unique structure, which includes pyridine and pyrrole rings substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-sulfonate typically involves multiple steps, starting with the preparation of the pyridine and pyrrole intermediates. These intermediates are then subjected to chlorination and trifluoromethylation reactions under controlled conditions. The final step involves the sulfonation of the pyrrole ring, which is achieved using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-sulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives: These compounds share the pyridine ring structure and similar substituents.

    Pyrrole-2-sulfonate derivatives: Compounds with similar sulfonate groups attached to the pyrrole ring.

Uniqueness

The uniqueness of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-sulfonate lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11Cl2F6N3O4S/c23-16-7-12(21(25,26)27)10-31-19(16)33-6-2-5-18(33)38(34,35)37-15-4-1-3-14(9-15)36-20-17(24)8-13(11-32-20)22(28,29)30/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACXIXWHHVFZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11Cl2F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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